![molecular formula C6H4ClN3O B1384420 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol CAS No. 1516103-67-5](/img/structure/B1384420.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Overview
Description
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chemical compound with the CAS Number: 1516103-67-5 . It is a white solid with a molecular weight of 169.57 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Structure Analysis
The InChI code for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is 1S/C6H4ClN3O/c7-6-5-3 (8-2-9-6)1-4 (11)10-5/h1-2,10-11H . The structure of this compound can be further analyzed using this InChI code .Physical And Chemical Properties Analysis
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a white solid . It has a molecular weight of 169.57 . The compound should be stored at 0-8 C .Scientific Research Applications
Anticancer Applications
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that have shown promising anticancer activity . For instance, compounds 14a, 16b, and 18b were found to be highly active against MCF7 breast cancer cells . These compounds induced apoptosis, or programmed cell death, in the cancer cells .
Antibacterial Applications
This compound is a chlorinated pyrrolopyrimidine used in the preparation of compounds with antibacterial activities . It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA .
Antitumor Applications
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is used in the synthesis of compounds with antitumor activities . The compound’s structure allows it to interact with various biological targets, potentially inhibiting tumor growth .
Antidiabetic Applications
Pyrrolo[2,3-d]pyrimidine-based analogues, which can be synthesized using 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, have been found to inhibit the α-amylase enzyme . This enzyme is involved in the breakdown of complex carbohydrates, and its inhibition can help manage blood sugar levels in diabetic patients .
Drug Design and Synthesis
The compound is used in the design and synthesis of new drugs . Its unique structure makes it a valuable building block in the creation of new therapeutic agents .
Molecular Docking Studies
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its derivatives have been used in molecular docking studies . These studies can help predict how a drug will interact with its target, providing valuable information for drug design .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer properties , suggesting potential targets could be proteins involved in cell proliferation and apoptosis.
Mode of Action
Based on the structural similarity to other pyrrolopyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to have cytotoxic effects against various cancer cell lines .
properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKDZKZCGDKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.